

Baicalin experimental protocol for cell culture

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Compound of Interest

Compound Name: Baicalin

Cat. No.: B1513443

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Application Notes: Baicalin in Cell Culture

Introduction

Baicalin, a major flavonoid compound extracted from the dried root of *Scutellaria baicalensis*, is a widely studied bioactive molecule in biomedical research.[1] Known for its extensive pharmacological properties, **baicalin** and its aglycone, baicalein, have demonstrated significant anti-inflammatory, antioxidant, and anti-cancer effects in a multitude of in vitro and in vivo models.[2][3] These compounds modulate numerous cellular processes, including cell proliferation, apoptosis, autophagy, and cell cycle progression by targeting key signaling pathways.[4][5] This document provides a comprehensive overview of experimental protocols and quantitative data for the application of **baicalin** in cell culture, intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Effects of Baicalin

The biological activity of **baicalin** and baicalein is often cell-type specific and dependent on concentration and duration of exposure. The following tables summarize quantitative data from various studies.

Table 1: Inhibitory Concentration (IC50) of **Baicalin** and Baicalein in Various Cell Lines

Compound	Cell Line	Cell Type	IC50 Value	Exposure Time	Reference
Baicalin	MCF-7	Human Breast Cancer	$250 \pm 10.5 \mu\text{M}$	24 h	[6]
Baicalein	MCF-7	Human Breast Cancer	$95 \pm 4.8 \mu\text{M}$	24 h	[6]
Baicalein	PC-3	Human Prostate Cancer	20 - 40 μM	Not Specified	[7]
Baicalein	DU145	Human Prostate Cancer	20 - 40 μM	Not Specified	[7]
Baicalin	LNCaP	Human Prostate Cancer	$60.8 \pm 3.2 \mu\text{M}$	72 h	[8]
Baicalein	LNCaP	Human Prostate Cancer	$29.8 \pm 2.2 \mu\text{M}$	72 h	[8]
Baicalin	H1299 & H1650	Human Lung Cancer	50 - 100 $\mu\text{g/mL}$	24 - 72 h	[9][10]
Baicalein	AGS	Human Gastric Cancer	$\sim 30 \mu\text{M}$	48 h	[11]
Baicalin	HT-29	Human Colon Cancer	$\sim 150 \mu\text{M}$	48 h	[12]
Baicalin	CNE-2R	Human Nasopharyngeal Carcinoma	16.68 $\mu\text{g/mL}$ ($\sim 37.4 \mu\text{M}$)	24 h	[13]

Compound	Cell Line	Cell Type	IC50 Value	Exposure Time	Reference
Baicalin	HUVEC-ST	Human Endothelial Cells	167 ± 6.7 µM	24 h	[6]

| Baicalein | HUVEC-ST | Human Endothelial Cells | 115 ± 2.6 µM | 24 h |[6] |

Table 2: Effect of **Baicalin** and Baicalein on Cell Cycle Progression

Compound	Cell Line	Effect	Reference
Baicalin	H1299 & H1650	G1/S Phase Arrest	[9][10]
Baicalein	AGS	G0/G1 Phase Arrest, decrease in S Phase	[11]
Baicalein	6133 MPL W515L	G1 Phase Arrest, decrease in S Phase	[14]
Baicalin (100 µM)	LNCaP	Increase in G1 Phase population	[8]
Baicalein (50 µM)	LNCaP	Increase in G1 Phase population	[8]

| Baicalein (50 µM) | SKOV-3 | G2/M Phase Arrest |[15] |

Table 3: Induction of Apoptosis by **Baicalin** and Baicalein

Compound	Cell Line	Treatment	Apoptotic Cell Population	Reference
Baicalin	MCF-7	IC50 concentration for 24 h	~20% (Annexin V+/PI-)	[6]
Baicalein	MCF-7	IC50 concentration for 24 h	~20% (Annexin V+/PI-)	[6]
Baicalin	CNE-2R	Dose-dependent (up to 40 µg/mL)	Up to 49.12% (from 6.51% control)	[13]
Baicalin	SW1990	40-160 µM for 48 h	Dose-dependent increase	[16]

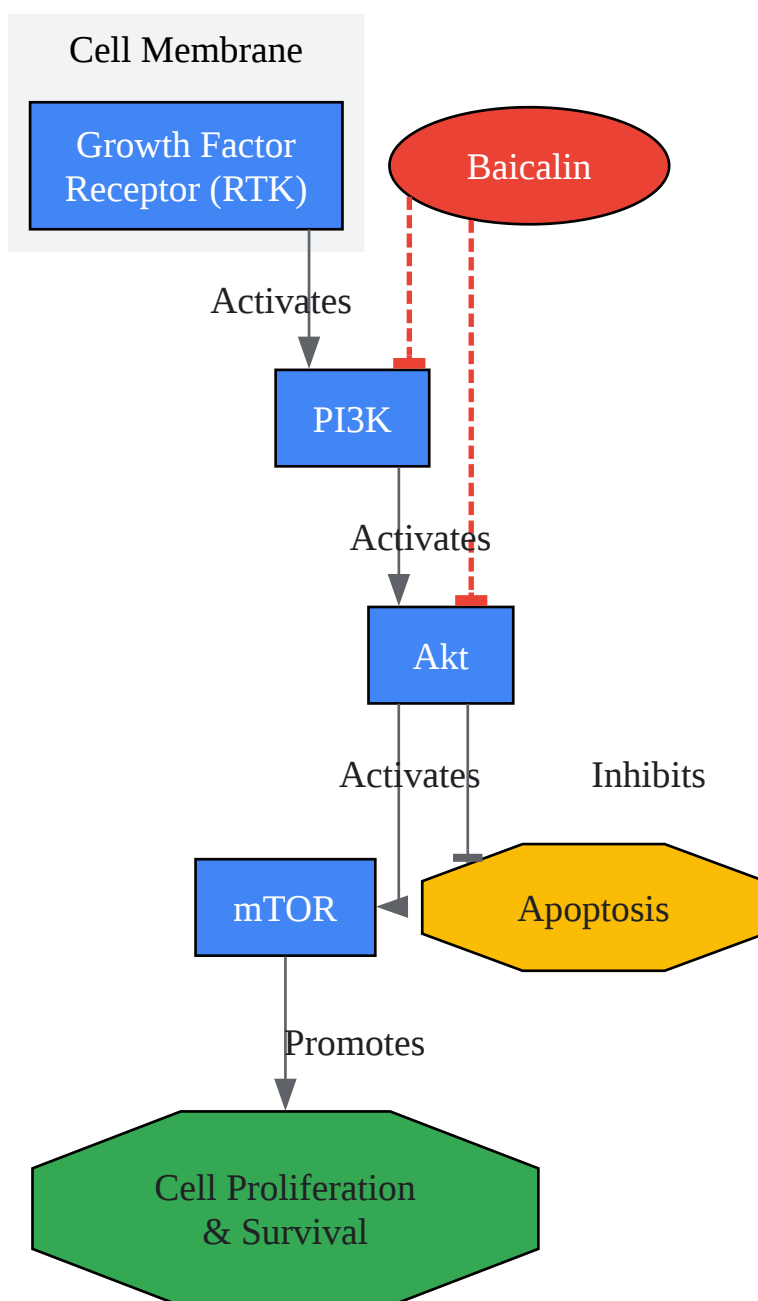
| **Baicalin** | H1299 & H1650 | 50-100 µg/mL | Significant dose-dependent increase |[9][10] |

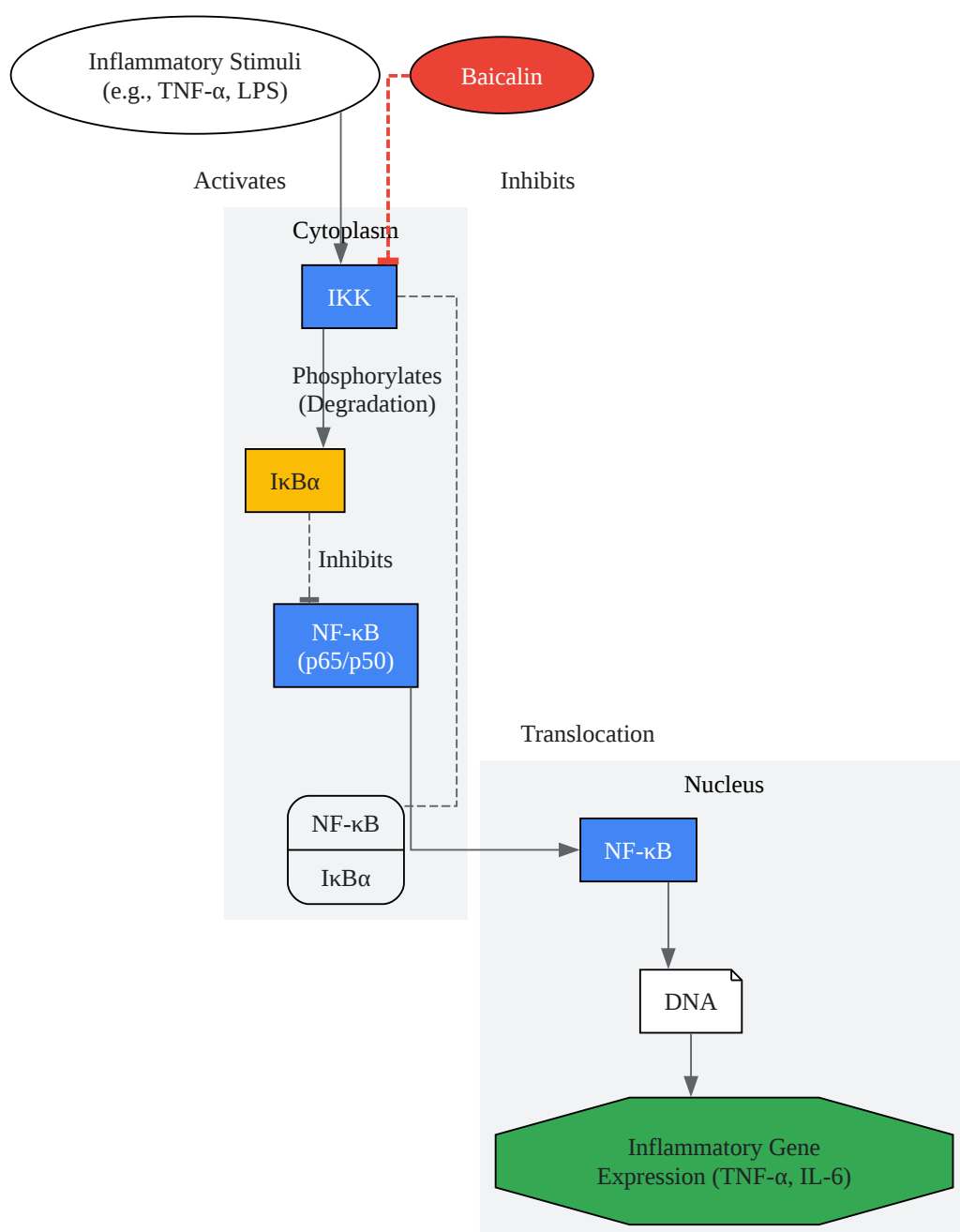
Signaling Pathways Modulated by Baicalin

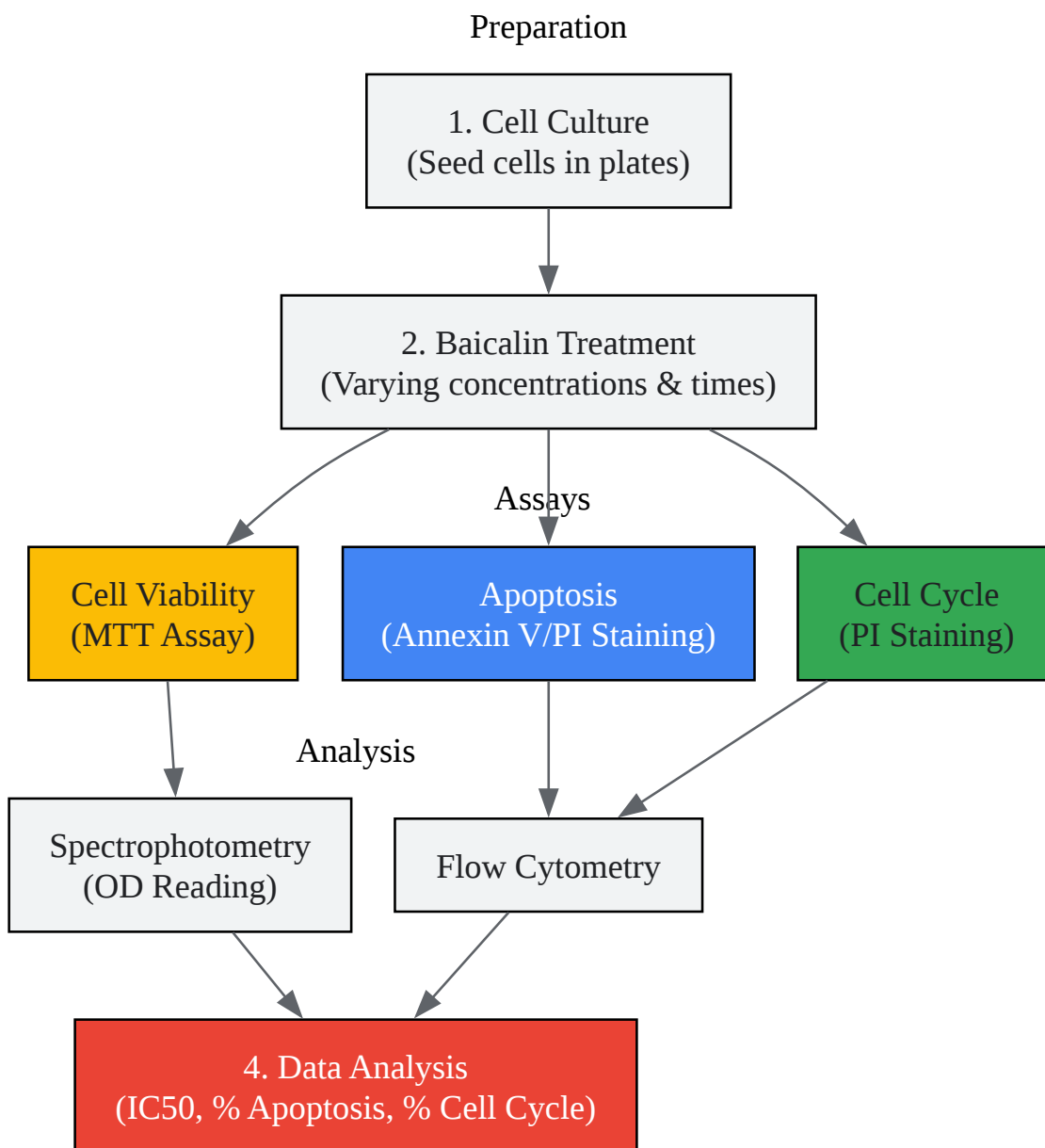
Baicalin exerts its cellular effects by modulating a range of signaling cascades. Its anti-cancer and anti-inflammatory properties are often attributed to the inhibition of pro-survival and pro-inflammatory pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. **Baicalin** has been shown to inhibit this pathway in various cancer cells, leading to reduced proliferation and induction of apoptosis and autophagy.[9][17] Downregulation of this pathway by **baicalin** can suppress the expression of anti-apoptotic proteins like Bcl-2 and inhibit cell cycle progression.[9][10]







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